N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
Description
Properties
CAS No. |
888425-69-2 |
|---|---|
Molecular Formula |
C21H19F2N5O3S |
Molecular Weight |
459.47 |
IUPAC Name |
N-[4-amino-2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C21H19F2N5O3S/c1-10-3-4-11(2)15(7-10)25-16(29)9-32-21-27-18(24)17(20(31)28-21)26-19(30)12-5-6-13(22)14(23)8-12/h3-8H,9H2,1-2H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
InChI Key |
ZGUVCCZGMWRPMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Its structure suggests potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
The compound has a molecular formula of C₁₈H₁₈F₂N₄O₃S and a molecular weight of approximately 395.43 g/mol. Its structural features include:
- Pyrimidine ring : Known for various biological activities.
- Difluorobenzamide moiety : Potentially enhances bioactivity through electronic effects.
- Thioether linkage : May contribute to stability and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₂N₄O₃S |
| Molecular Weight | 395.43 g/mol |
| LogP | 3.1 |
| Hydrogen Bond Donors | 5 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 8 |
Antimicrobial Activity
Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrimidine compounds, including derivatives similar to this compound, the following observations were made:
- Minimum Inhibitory Concentration (MIC) : Compounds demonstrated MIC values ranging from 0.23 to 0.71 mg/mL against various bacterial strains.
- Bactericidal Activity : The Minimum Bactericidal Concentration (MBC) values were found to be between 0.46–0.95 mg/mL for the most potent compounds .
Antioxidant Activity
The antioxidant potential of this compound class was assessed through various assays. For instance:
- Compounds showed IC50 values in the range of 38.6 to 43.5 μM , indicating strong antioxidant effects.
- This suggests that this compound may help in mitigating oxidative stress in biological systems .
Anti-inflammatory Activity
The anti-inflammatory properties were also evaluated through in vitro studies:
- Compounds related to this structure exhibited anti-inflammatory activity in the concentration range of 33.2–82.9 μM .
- This suggests potential therapeutic applications in conditions characterized by inflammation .
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of pyrimidine derivatives and evaluated their biological activities against cancer cell lines:
- Cell Line Tested : CCRF-CEM leukemia cells.
- Results : The synthesized compounds showed varying degrees of cytotoxicity with IC50 values higher than 20 µg/mL for most derivatives, indicating limited efficacy against these specific cancer cells .
Case Study 2: Structure–Activity Relationship (SAR)
Another research focused on the SAR of similar compounds showed that modifications at specific positions on the pyrimidine ring significantly affected their biological activities:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Analysis
The table below compares the target compound with three structurally related molecules from the literature:
Functional Group Impact
- Aromatic Substitution : The 2,5-dimethylphenyl group in the target may confer better steric compatibility with target proteins compared to the 4-ethylphenyl analog, as methyl groups at the 2- and 5-positions reduce rotational freedom and enhance binding specificity.
Hypothesized Pharmacological Implications
- The dihydropyrimidinone core in the target and compound aligns with kinase inhibitor scaffolds (e.g., imatinib derivatives), while the pyrazolo[3,4-d]pyrimidine in is reminiscent of JAK/STAT inhibitors .
- Fluorine atoms in the target and compounds may reduce metabolic degradation, extending half-life compared to methoxy or hydroxylated analogs .
Research Findings and Limitations
- Biological Activity : Pharmacological data for the target compound is absent in the evidence. However, analogs like the compound (483.5 g/mol) with similar MW and solubility profiles may serve as proxies for predicting ADME properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
